molecular formula C14H18N2O2 B12270746 3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide

3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B12270746
M. Wt: 246.30 g/mol
InChI Key: IYVBMWXCMGSXMX-UHFFFAOYSA-N
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Description

3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of a rhodium (II) complex and a chiral Lewis acid binary system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the azabicyclo structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N-phenyl-8-azabicyclo[321]octane-8-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide

InChI

InChI=1S/C14H18N2O2/c17-13-8-11-6-7-12(9-13)16(11)14(18)15-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,15,18)

InChI Key

IYVBMWXCMGSXMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3)O

Origin of Product

United States

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